molecular formula C13H9ClO4 B11853445 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate CAS No. 76855-75-9

7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate

Cat. No.: B11853445
CAS No.: 76855-75-9
M. Wt: 264.66 g/mol
InChI Key: IZXROCXOPMZCBC-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core substituted with chlorine, methyl, and acetate groups, making it an interesting subject for chemical research and industrial applications.

Properties

CAS No.

76855-75-9

Molecular Formula

C13H9ClO4

Molecular Weight

264.66 g/mol

IUPAC Name

(7-chloro-6-methyl-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C13H9ClO4/c1-6-11(14)13(17)10-8(12(6)16)4-3-5-9(10)18-7(2)15/h3-5H,1-2H3

InChI Key

IZXROCXOPMZCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the chlorination of 6-methyl-5,8-dioxo-5,8-dihydronaphthalene, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield less oxidized products.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly its potential as an antimicrobial and anticancer agent. Studies have indicated that derivatives of naphthalene compounds exhibit significant biological activities.

Case Study: Anticancer Activity

Research has shown that naphthalene derivatives can inhibit cancer cell proliferation. A study demonstrated that 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Organic Synthesis

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows chemists to modify its structure to create new compounds with desired properties.

Case Study: Synthesis of Naphthalene Derivatives

A research article detailed the use of 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate in synthesizing novel naphthalene derivatives through various reaction pathways, including electrophilic aromatic substitution and nucleophilic addition reactions .

Material Science

The compound has potential applications in developing new materials with specific optical and electronic properties. Its structural characteristics make it a candidate for incorporation into polymer matrices or as a dye.

Case Study: Photophysical Properties

Studies have explored the photophysical properties of naphthalene derivatives, including fluorescence and phosphorescence characteristics. The unique structure of 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate allows for tuning these properties, making it valuable in optoelectronic applications .

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The chlorine and acetate groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate: Lacks the chlorine substitution, leading to different reactivity and applications.

    7-Bromo-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate: Bromine substitution instead of chlorine, which may alter its chemical properties and biological activity.

Uniqueness

The presence of the chlorine atom in 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate distinguishes it from similar compounds, potentially enhancing its reactivity and making it suitable for specific applications in research and industry.

Biological Activity

7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a synthetic compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiplasmodial, and anticancer properties. Relevant studies and data are presented to provide a comprehensive overview of its potential applications in medicinal chemistry.

  • Molecular Formula : C13H9ClO4
  • Molecular Weight : 264.66 g/mol
  • CAS Number : 76855-75-9

Antibacterial Activity

Recent studies have demonstrated that 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate exhibits significant antibacterial properties. In vitro evaluations against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus3.2 - 5.7
Escherichia coli4.0 - 6.0

The compound showed superior activity compared to standard antibiotics like cefazolin and cefotaxime, indicating its potential as an alternative therapeutic agent for bacterial infections .

Antiplasmodial Activity

The antiplasmodial activity of the compound was assessed against Plasmodium falciparum, with results indicating promising efficacy:

StrainIC50 (μg/mL)Comparison (Chloroquine)
3D7 (sensitive)0.160.33
FCR-3 (resistant)0.120.06

These findings suggest that 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate could be effective against both sensitive and resistant strains of P. falciparum, making it a candidate for further development in malaria treatment .

Anticancer Activity

The compound's anticancer properties were evaluated against various cancer cell lines, including melanoma and ovarian cancer cells. The results showed:

Cell LineIC50 (μM)
Colo-829 (melanoma)0.17
SK-OV-3 (ovarian)0.25

The high potency against these cell lines suggests that this compound may inhibit cancer cell proliferation effectively .

The precise mechanism by which 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate exerts its biological effects is still under investigation. However, it is hypothesized that the compound induces oxidative stress and disrupts cellular membranes in target organisms . Additionally, molecular docking studies have indicated strong interactions with key proteins involved in bacterial and parasitic metabolism.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of naphthoquinones highlighted the effectiveness of halogenated derivatives, including our compound, against Staphylococcus aureus .
  • Antimalarial Activity : Research comparing various naphthoquinone derivatives found that those with similar structures to 7-Chloro-6-methyl-5,8-dioxo compounds exhibited significant antiplasmodial effects in both chloroquine-sensitive and resistant strains .
  • Cancer Cell Line Studies : In vitro studies on melanoma cells demonstrated that modifications in the naphthoquinone structure could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration for anticancer drug development .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate?

The compound can be synthesized via sequential functionalization of naphthalene derivatives. A common approach involves Friedel-Crafts acylation to introduce the acetyl group, followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Methylation at the 6-position may employ methyl iodide (CH₃I) with a base such as potassium carbonate (K₂CO₃). Oxidation of the 5,8-positions to diketones typically uses strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media. Crystallographic validation of analogous naphthalenone derivatives supports structural confirmation .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis.
  • Infrared (IR) Spectroscopy: Identification of carbonyl (C=O) and acetate (C-O) functional groups.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection, as outlined in pharmaceutical impurity profiling protocols .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DOE) principles. For example, fractional factorial designs can optimize chlorination efficiency while minimizing side reactions. Statistical validation of reaction yields and purity metrics reduces variability .

Advanced Research Questions

Q. What computational strategies can predict and optimize the reaction pathways for this compound?

Quantum chemical calculations (e.g., Density Functional Theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Coupled with cheminformatics, these methods screen reaction conditions (e.g., solvent polarity, catalyst selection) to minimize trial-and-error experimentation. The ICReDD framework demonstrates how computational-experimental feedback loops accelerate reaction design .

Q. How can contradictions in experimental data (e.g., unexpected byproducts or low yields) be systematically resolved?

Employ root-cause analysis with tandem analytical techniques:

  • LC-MS/MS to identify byproduct structures.
  • Kinetic Studies to assess competing reaction mechanisms (e.g., radical vs. electrophilic pathways).
  • Isotopic Labeling (e.g., ¹⁸O in oxidation steps) to trace oxygen sources in diketone formation. Cross-referencing with crystallographic databases (e.g., Acta Crystallographica) helps validate structural hypotheses .

Q. What methodologies are effective for evaluating the compound’s stability under varying environmental conditions?

Conduct stress testing under ICH guidelines:

  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at elevated temperatures.
  • Hydrolytic Stability: pH-dependent degradation studies (e.g., 0.1M HCl/NaOH at 40°C).
  • Photostability: Exposure to UV-Vis light (ICH Q1B) with HPLC monitoring for decomposition products .

Q. How can researchers design experiments to explore the compound’s potential biological activity?

  • In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase or dehydrogenase targets) using fluorometric/colorimetric readouts.
  • Molecular Docking: Simulate interactions with protein active sites (e.g., COX-2 for anti-inflammatory potential).
  • Metabolic Profiling: Incubate with liver microsomes to assess metabolic stability and cytochrome P450 interactions .

Q. What advanced purification strategies address challenges like low solubility or co-eluting impurities?

  • Countercurrent Chromatography (CCC): Separates polar impurities using biphasic solvent systems.
  • Crystallization Optimization: Screen solvent mixtures (e.g., ethanol/water) with additives (e.g., surfactants) to enhance crystal lattice formation.
  • Membrane Filtration: Nanofiltration membranes (MWCO 200-500 Da) for size-selective impurity removal .

Q. How can reactor design and process intensification improve scalability for this compound?

  • Flow Chemistry: Continuous reactors (e.g., microfluidic chips) enhance heat/mass transfer for exothermic steps like chlorination.
  • Microwave-Assisted Synthesis: Accelerates slow steps (e.g., oxidation) via controlled dielectric heating.
  • In Situ Analytics: PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .

Methodological Notes

  • Data Validation: Cross-reference experimental results with crystallographic databases (e.g., CCDC) and spectral libraries (NIST Chemistry WebBook) .
  • Ethical Compliance: Adhere to safety protocols for handling chlorinated intermediates and oxidizing agents.
  • Open Science: Share synthetic protocols and spectral data in repositories like ChemRxiv to enhance reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.